molecular formula C13H8ClF3N2O B3032619 Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- CAS No. 303090-94-0

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-

Cat. No.: B3032619
CAS No.: 303090-94-0
M. Wt: 300.66
InChI Key: BMYHQEKGIRCDMV-NGYBGAFCSA-N
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Description

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- is an organic compound that features a phenol group substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl imino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from electrophilic aromatic substitution .

Scientific Research Applications

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
  • Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]ethyl]-
  • Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]propyl]-

Uniqueness

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O/c14-10-5-9(13(15,16)17)7-19-12(10)18-6-8-3-1-2-4-11(8)20/h1-7,20H/b18-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYHQEKGIRCDMV-NGYBGAFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425170
Record name Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303090-94-0
Record name Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-

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